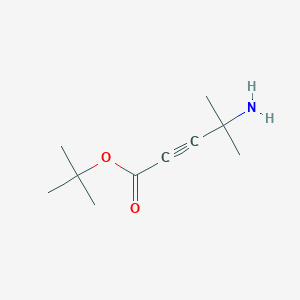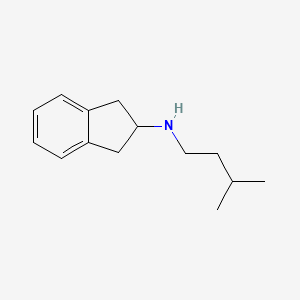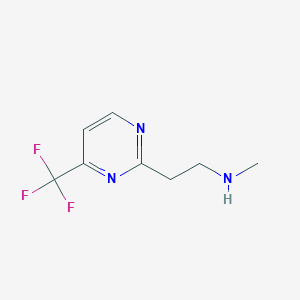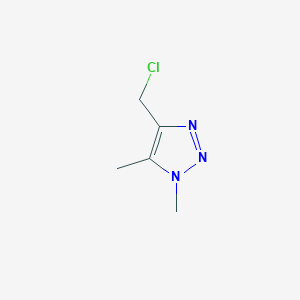
4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups at the first and fifth positions of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized triazoles.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in methyl-substituted triazoles.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Propriétés
Formule moléculaire |
C5H8ClN3 |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,5-dimethyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
Clé InChI |
MPFGNJARMAZPAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


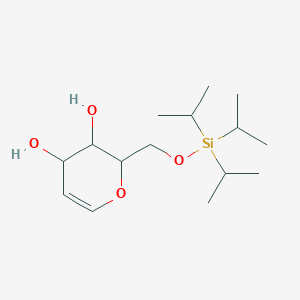

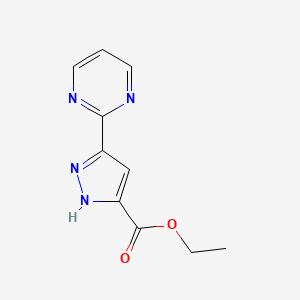
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
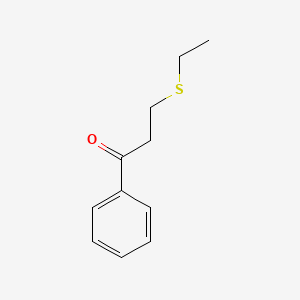
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
